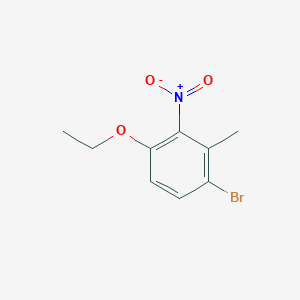
Methyl 4-(4-cyanophenyl)-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 4-(4-cyanophenyl)-1H-pyrrole-2-carboxylate, also known as 4-cyano-4-phenylpyrrole-2-carboxylic acid methyl ester, is a synthetic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of approximately 145-147 °C. It is soluble in methanol, ethanol, and other organic solvents, and is insoluble in water. It is used as a reagent in organic synthesis, a starting material for the synthesis of other compounds, and as a catalyst in various reactions.
Scientific Research Applications
Antimicrobial Applications
- Methyl 4-(4-cyanophenyl)-1H-pyrrole-2-carboxylate derivatives show promise as antimicrobial agents. A study synthesized various derivatives of this compound, demonstrating significant antibacterial and antifungal activities. These activities are attributed to the presence of a heterocyclic ring in their structure (Hublikar et al., 2019).
Synthetic Chemistry
- The compound is involved in the synthesis of 2,3,4-trisubstituted pyrroles, a process that allows precise control over the introduction of various substituents and functionalities to the pyrrole ring. This method involves 1,3-dipolar cycloaddition of polarized ketene S,S- and N,S-acetals with carbanions derived from activated methylene isocyanides (Misra et al., 2007).
Catalysis
- Methyl 4-(4-cyanophenyl)-1H-pyrrole-2-carboxylate derivatives have been utilized in catalysis, particularly in Pd-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids. This involves C-H activation and C-C coupling sequences (Giri et al., 2007).
Organocatalysis
- The compound is also relevant in organocatalysis, specifically in transesterification reactions. Novel zwitterionic salts derived from reactions involving methyl carboxylates, like Methyl 4-(4-cyanophenyl)-1H-pyrrole-2-carboxylate, have been effective as organocatalysts in these reactions (Ishihara et al., 2008).
properties
IUPAC Name |
methyl 4-(4-cyanophenyl)-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-17-13(16)12-6-11(8-15-12)10-4-2-9(7-14)3-5-10/h2-6,8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUZOTGLCBQXMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-cyanophenyl)-1H-pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R)-2-fluoro-N-[3-(propan-2-yloxy)propyl]cyclopentan-1-amine](/img/structure/B1485815.png)
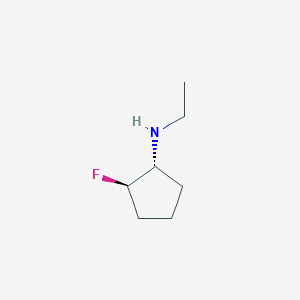
![N-[(1R,2R)-2-fluorocyclopentyl]cycloheptanamine](/img/structure/B1485818.png)
![N-[(1R,2R)-2-fluorocyclopentyl]-3,4-dimethylaniline](/img/structure/B1485820.png)
![Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1485821.png)
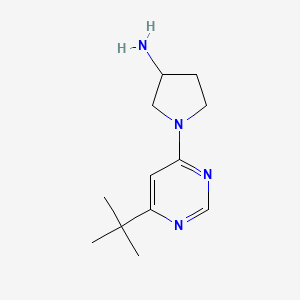
![3-(piperidin-4-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one dihydrochloride](/img/structure/B1485823.png)


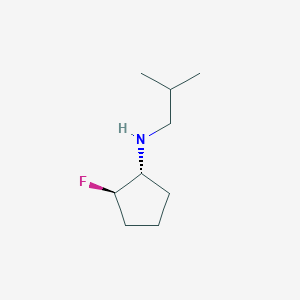
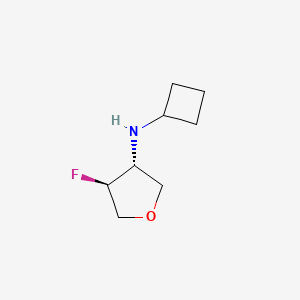
![N-[(1-fluorocyclopentyl)methyl]-3-methylaniline](/img/structure/B1485832.png)
![2-ethyl-1-[(1-fluorocyclopentyl)methyl]-1H-imidazole](/img/structure/B1485834.png)
